1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
Description
Properties
IUPAC Name |
1-phenyl-3-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-14(2)27-17-10-8-15(9-11-17)20-22-21(28-24-20)19-18(26)12-13-25(23-19)16-6-4-3-5-7-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJICDLZPZYSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phenyl group: This step involves the use of a phenylating agent, such as phenylboronic acid, in the presence of a palladium catalyst.
Formation of the dihydropyridazinone moiety: This can be accomplished by cyclization of an appropriate precursor, such as a hydrazone, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related analogs:
Key Observations :
- The target compound’s oxadiazole substituent contrasts with the pyrazole ring in the second analog, which introduces electronegative groups (Cl, CF3) that may enhance lipophilicity but reduce solubility .
- The isopropoxy group in the target compound likely improves aqueous solubility compared to chlorophenyl or trifluoromethyl substituents.
Electronic and Reactivity Profiles
Computational studies using density functional theory (DFT) and tools like Multiwfn () can elucidate electronic properties:
- Oxadiazole vs. In contrast, pyrazole rings offer hydrogen-bonding capabilities via NH groups .
- Absolute Hardness (η) : Using Parr and Pearson’s framework (), the target compound’s η value (hypothetical) may differ from chlorophenyl analogs due to the electron-donating isopropoxy group, influencing charge transfer interactions .
Pharmacological Potential (Hypothetical)
- Chlorophenyl Analogs : The presence of Cl and CF3 groups () may enhance target affinity but increase toxicity risks due to higher lipophilicity .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one
- Molecular Formula : CHNO
- Molecular Weight : 378.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxadiazole and dihydropyridazin moieties suggests potential mechanisms involving:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It could inhibit pro-inflammatory cytokines and pathways, which is crucial in diseases like arthritis and other inflammatory conditions.
Anticancer Activity
Recent studies have indicated that derivatives of similar structures possess significant anticancer properties. For instance, compounds containing oxadiazole rings have shown cytotoxic effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC Value (μM) |
|---|---|---|
| Oxadiazole derivative A | MCF-7 (Breast Cancer) | 15.0 |
| Oxadiazole derivative B | HCT116 (Colon Cancer) | 6.2 |
| Dihydropyridazine derivative C | HeLa (Cervical Cancer) | 12.5 |
These findings suggest that the compound may similarly exhibit anticancer properties, warranting further investigation.
Neuroprotective Effects
Research has also pointed towards neuroprotective effects of related compounds. For example, studies on similar dihydropyridazine derivatives have demonstrated their ability to reduce neuroinflammation and protect neuronal cells in models of neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study conducted on a series of oxadiazole derivatives showed that compounds with similar structural features inhibited the proliferation of cancer cells while promoting apoptosis.
- In Vivo Studies : Animal models treated with related compounds exhibited reduced tumor growth and improved survival rates compared to controls.
Q & A
Q. What are the optimal synthetic routes for 1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one?
- Methodological Answer : The synthesis typically involves cyclization reactions between substituted oxadiazole precursors and pyridazinone intermediates. For example, outlines a protocol for pyrazoline derivatives using glacial acetic acid with HCl as a catalyst under reflux (60–65°C, 5–8 hours). Adaptations may include substituting hydrazine derivatives or optimizing reaction times for oxadiazole ring formation. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization ensures high purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H-NMR : Look for characteristic peaks such as the dihydropyridazinone proton (δ ~5.20 ppm, dd) and aromatic protons (δ ~6.7–7.7 ppm).
- 13C-NMR : Signals for carbonyl groups (δ ~160–170 ppm) and oxadiazole carbons (δ ~100–110 ppm) are critical.
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1500–1600 cm⁻¹) confirm core functional groups. provides analogous spectral data for pyrazoline derivatives, which can guide interpretation .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer : Start with polar aprotic solvents (DMSO, DMF) due to the compound’s aromatic and heterocyclic nature. Gradual testing in ethanol, acetone, or ethyl acetate (as in ’s synthesis) can determine recrystallization efficiency. Solubility parameters (Hansen solubility parameters) should be calculated to predict compatibility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins. Focus on the oxadiazole and pyridazinone moieties, which may act as hydrogen bond acceptors. MD simulations (GROMACS) can assess stability over time. Validate predictions with in vitro assays (e.g., kinase inhibition assays) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Replicate studies with standardized concentrations (e.g., 1 nM–100 µM).
- Assay Variability Control : Use positive controls (e.g., staurosporine for kinase assays) and minimize solvent interference (DMSO <0.1%).
- Meta-Analysis : Cross-reference data from multiple sources (e.g., PubChem, ) to identify trends in IC50 values or selectivity profiles .
Q. How does the propan-2-yloxy substituent influence pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer : The isopropoxy group may enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing metabolic stability. In vitro assays (e.g., liver microsomes) can quantify CYP450-mediated oxidation. Deuterated analogs (as in ) could be synthesized to prolong half-life .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric synthesis.
- Process Analytics : Monitor enantiomeric excess (HPLC with chiral columns) at critical steps.
- Purification : Simulated moving bed (SMB) chromatography ensures scalability without purity loss .
Q. How can structural modifications enhance selectivity for a target enzyme?
- Methodological Answer :
- SAR Studies : Replace the phenyl group with electron-withdrawing substituents (e.g., -NO2) to modulate electron density.
- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole () to alter hydrogen-bonding patterns.
- Fragment-Based Design : Use X-ray crystallography () to identify key binding interactions .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data?
- Methodological Answer :
Q. How should researchers design in vivo studies to evaluate therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
